molecular formula C10H11ClO B6317751 2-Chloro-5-isopropylbenzaldehyde CAS No. 1288991-69-4

2-Chloro-5-isopropylbenzaldehyde

Cat. No.: B6317751
CAS No.: 1288991-69-4
M. Wt: 182.64 g/mol
InChI Key: RMVNIYZJCQMHPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylbenzaldehyde is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and an isopropyl group attached to a benzaldehyde ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Mechanism of Action

Biochemical Pathways

A study on a similar compound, 2-Chloro-5-Nitrophenol, showed that it is degraded by the bacterium Cupriavidus sp. Strain CNP-8 . The enzyme MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-isopropylbenzaldehyde. For instance, pH and temperature can affect the compound’s stability and its interaction with targets .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-isopropylbenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with aldehyde dehydrogenase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids. The nature of these interactions can vary, with this compound potentially forming covalent bonds with the active site of the enzyme, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within the cell. Additionally, this compound can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound may inhibit the activity of certain kinases, enzymes that play a crucial role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade into other products, which can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidation of many organic compounds. This metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components. The compound’s involvement in metabolic pathways can also affect the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of this compound within tissues can also determine its overall biological activity .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in these compartments. For instance, its presence in the nucleus can affect gene expression by interacting with DNA or transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-isopropylbenzaldehyde typically involves the chlorination of 5-isopropylbenzaldehyde. One common method includes the reaction of 5-isopropylbenzaldehyde with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and optimized reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Chloro-5-isopropylbenzoic acid.

    Reduction: 2-Chloro-5-isopropylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-isopropylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals

Comparison with Similar Compounds

  • 2-Chloro-5-methylbenzaldehyde
  • 2-Chloro-5-ethylbenzaldehyde
  • 2-Chloro-5-tert-butylbenzaldehyde

Comparison: 2-Chloro-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNIYZJCQMHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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